molecular formula C25H26O6 B1676972 Naveglitazar CAS No. 476436-68-7

Naveglitazar

Cat. No.: B1676972
CAS No.: 476436-68-7
M. Wt: 422.5 g/mol
InChI Key: OKJHGOPITGTTIM-DEOSSOPVSA-N
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Description

Naveglitazar is a synthetic compound that belongs to the class of organic compounds known as diphenylethers. It is a nonthiozolidinedione peroxisome proliferator-activated receptor (PPAR) α-γ dual, γ-dominant agonist. This compound has shown potential in glucose-lowering and has been studied for its effects on diabetes mellitus, non-insulin-dependent .

Preparation Methods

Naveglitazar can be synthesized through various chemical routes. One of the primary methods involves the reaction of benzenepropanoic acid with α-methoxy-4-[3-(4-phenoxyphenoxy)propoxy] under specific conditions. The synthetic route includes steps such as enzymatic chiral inversion, aromatic hydroxylation, oxidative dehydrogenation, and various phase II conjugation pathways . Industrial production methods are not extensively documented, but the compound is synthesized in research laboratories for experimental purposes.

Chemical Reactions Analysis

Naveglitazar undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Phase II Conjugation: This involves the addition of a conjugate group to the compound, such as sulfate or glucuronide.

The major products formed from these reactions include para-hydroxy this compound and its sulfate conjugate .

Scientific Research Applications

Mechanism of Action

Naveglitazar exerts its effects by acting as a dual agonist for peroxisome proliferator-activated receptors α and γ. These receptors play a crucial role in regulating glucose and lipid metabolism. By activating these receptors, this compound enhances insulin sensitivity and reduces blood glucose levels. The molecular targets include PPARα and PPARγ, and the pathways involved are related to lipid metabolism and glucose homeostasis .

Comparison with Similar Compounds

Naveglitazar is unique due to its dual agonist activity on PPARα and PPARγ. Similar compounds include:

This compound stands out due to its specific molecular structure and the unique profile of its metabolic pathways.

Properties

IUPAC Name

(2S)-2-methoxy-3-[4-[3-(4-phenoxyphenoxy)propoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJHGOPITGTTIM-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870358
Record name 2-Methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476436-68-7
Record name Naveglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476436-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naveglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476436687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naveglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12662
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAVEGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y995M7GM0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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